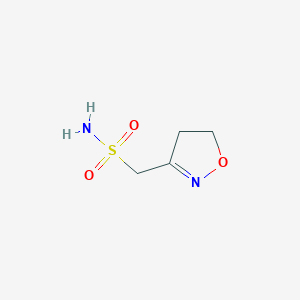
4-Aminooxane-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Aminooxane-4-carbaldehyde is an organic compound characterized by the presence of an amino group and an aldehyde group attached to an oxane ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminooxane-4-carbaldehyde typically involves the reaction of tetrahydro-4H-pyran-4-one with ammonium formate in the presence of a palladium catalyst. This reaction proceeds under mild conditions, yielding the desired product with high purity .
Industrial Production Methods: Industrial production of this compound can be achieved through a scalable process involving the same reaction as mentioned above. The process is optimized for large-scale production by controlling reaction parameters such as temperature, pressure, and catalyst concentration to ensure high yield and minimal by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Aminooxane-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: 4-Aminooxane-4-carboxylic acid.
Reduction: 4-Aminooxane-4-methanol.
Substitution: N-alkylated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
4-Aminooxane-4-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins
Wirkmechanismus
The mechanism of action of 4-Aminooxane-4-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
4-Aminotetrahydropyran: Contains a similar oxane ring but lacks the aldehyde group.
4-Aminooxane-4-carboxylic acid: An oxidized form of 4-Aminooxane-4-carbaldehyde with a carboxylic acid group instead of an aldehyde group
Uniqueness: this compound is unique due to the presence of both an amino group and an aldehyde group on the oxane ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C6H11NO2 |
|---|---|
Molekulargewicht |
129.16 g/mol |
IUPAC-Name |
4-aminooxane-4-carbaldehyde |
InChI |
InChI=1S/C6H11NO2/c7-6(5-8)1-3-9-4-2-6/h5H,1-4,7H2 |
InChI-Schlüssel |
BEMRODGZFHZMRO-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1(C=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


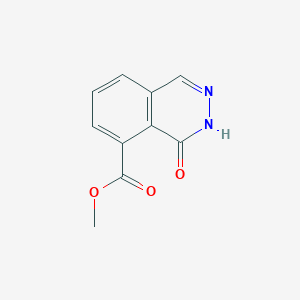
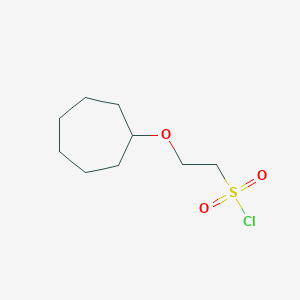
![Methyl 2-[3-(bromomethyl)phenoxy]-2-methylpropanoate](/img/structure/B13517241.png)
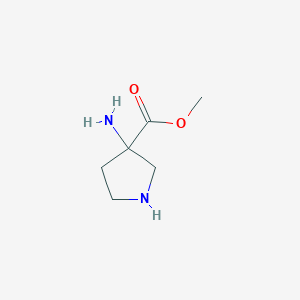
![2-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfanyl]ethan-1-amine hydrochloride](/img/structure/B13517245.png)
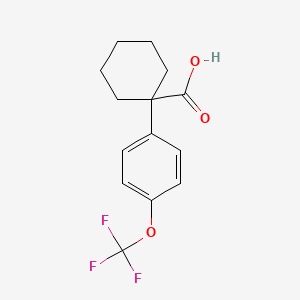
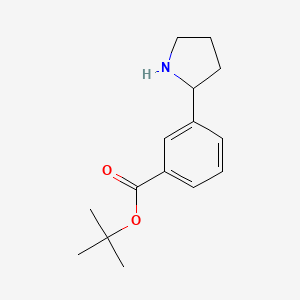

![N-(4-{2-[(6-chloropyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13517269.png)
![Rac-(2s,4s)-2-(trifluoromethyl)-8-oxa-5-azaspiro[3.5]nonan-2-olhydrochloride,trans](/img/structure/B13517276.png)
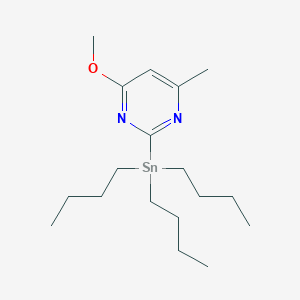
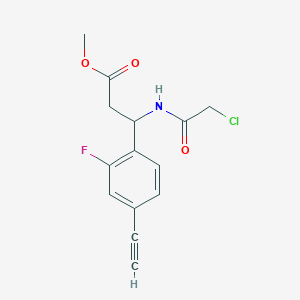
![Benzyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride](/img/structure/B13517309.png)
